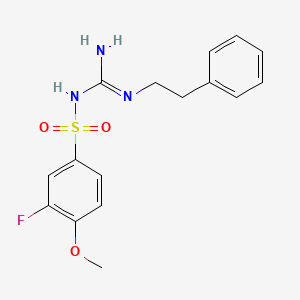
3-fluoro-4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives is a common theme across several studies. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved structure-activity relationship (SAR) and biochemical characterization, indicating a methodical approach to developing high-affinity inhibitors . Similarly, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors also involved careful examination of substituent effects, leading to the identification of potent and selective inhibitors . These studies demonstrate the importance of systematic synthesis and modification of sulfonamide compounds to achieve desired biological activities.
Molecular Structure Analysis
X-ray diffraction studies have been pivotal in determining the molecular structure of various sulfonamide compounds. For example, the crystal structure of 4-(2-Hydroxy-3-Methoxybenzylideneamino)-N-(5-Methylisoxazol-3-yl) Benzenesulfonamide was examined, revealing the existence of enol-imines in both solid state and solution . Additionally, the structure of N-(3-Methoxybenzoyl)benzenesulfonamide was confirmed by single crystal x-ray diffraction studies, providing insights into the dihedral angles between benzene rings and the presence of hydrogen bonds . These structural analyses are crucial for understanding the physicochemical properties and potential interactions of sulfonamide compounds.
Chemical Reactions Analysis
The reactivity of sulfonamide compounds has been explored in various contexts. For instance, the synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide involved an amidation reaction, and its structure and reactivity were further analyzed using density functional theory (DFT) . This study highlights the use of computational methods to complement experimental techniques in understanding the chemical properties of sulfonamides. Additionally, the synthesis of N-(4-diethylamino)benzyl-4-[^11C]methoxy-N-(p-tolyl)benzenesulfonamide as a potential PET radioligand involved O-[^11C]-methylation, showcasing the application of sulfonamides in radiochemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds have been elucidated through various spectroscopic and computational methods. For example, the spectroscopic studies and crystal structure of a Schiff base sulfonamide compound provided insights into its tautomerism, which is important for understanding its photochromic and thermochromic characteristics . The characterization of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide using DFT calculations revealed its electrostatic potential and frontier molecular orbitals, which are indicative of its physicochemical properties . These analyses are essential for predicting the behavior of sulfonamide compounds in biological systems and their potential as therapeutic agents.
Applications De Recherche Scientifique
Electrophilic Fluorination and Enantioselectivity Enhancement
Benzenesulfonamide derivatives, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), have been developed as sterically demanding electrophilic fluorinating reagents. These compounds are utilized to improve the enantioselectivity of products in chemical reactions, demonstrating up to 18% enhancement in selectivity compared to traditional fluorinating agents. This application is critical in the synthesis of enantiomerically pure compounds, which are essential in the pharmaceutical industry for creating drugs with specific activities and reduced side effects (Yasui et al., 2011).
Photodynamic Therapy for Cancer Treatment
Certain benzenesulfonamide derivatives have been incorporated into zinc phthalocyanine complexes, significantly enhancing their singlet oxygen quantum yield. These complexes exhibit promising properties as photosensitizers in photodynamic therapy (PDT), a minimally invasive therapeutic procedure that uses light-activated compounds to produce reactive oxygen species, leading to the destruction of targeted cancer cells. The high singlet oxygen quantum yield and good fluorescence properties make these derivatives suitable for PDT applications, offering a potential avenue for cancer treatment (Pişkin et al., 2020).
Structural Studies and Supramolecular Architecture
The crystal structures of benzenesulfonamide derivatives, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, have been extensively studied to understand their supramolecular architecture. These studies reveal how intermolecular interactions, such as C—H⋯πaryl and C—H⋯O, contribute to the formation of two-dimensional and three-dimensional architectures. Understanding these structural details is essential for designing materials with specific physical properties, such as porosity, which could be useful in catalysis, drug delivery, and material science (Rodrigues et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Benzenesulfonamide derivatives have been explored for their inhibitory activity against various enzymes, including cyclooxygenase-2 (COX-2) and carbonic anhydrase. These compounds show potential as lead structures for the development of new therapeutic agents targeting inflammation and other conditions. For example, certain derivatives exhibit selective COX-2 inhibition, which is valuable for creating anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective COX inhibitors (Pal et al., 2003).
Propriétés
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)sulfonyl-2-(2-phenylethyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-23-15-8-7-13(11-14(15)17)24(21,22)20-16(18)19-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H3,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPNULQKVNLAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2515606.png)
![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2515607.png)
![N-Methyl-N-[(3-methylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2515608.png)

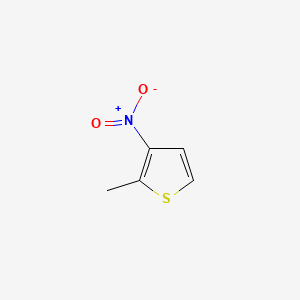
![5-chloro-N-({2-[(4-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2515614.png)

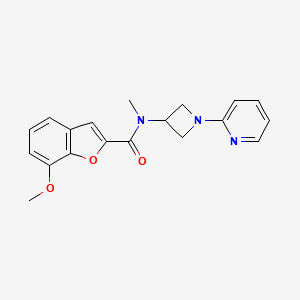

![N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515621.png)
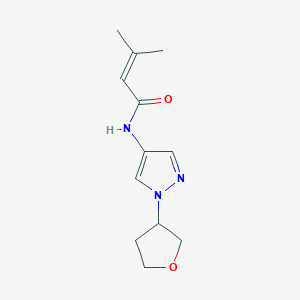
![2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2515625.png)
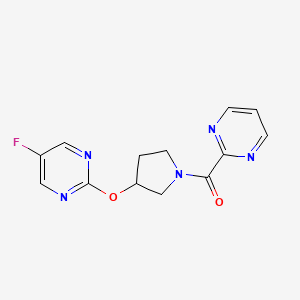
![2-[1-[2-(1-azepanyl)-2-oxoethyl]-3-indolyl]-N-(2-furanylmethyl)-2-oxoacetamide](/img/structure/B2515627.png)